molecular formula C22H23N3O3 B10986646 N-[1-(1H-indol-3-ylcarbonyl)piperidin-4-yl]-2-phenoxyacetamide

N-[1-(1H-indol-3-ylcarbonyl)piperidin-4-yl]-2-phenoxyacetamide

Cat. No.: B10986646
M. Wt: 377.4 g/mol
InChI Key: PBSXVAFIJGJHIK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-[1-(1H-indol-3-ylcarbonyl)piperidin-4-yl]-2-phenoxyacetamide is a complex organic compound that features an indole moiety, a piperidine ring, and a phenoxyacetamide group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[1-(1H-indol-3-ylcarbonyl)piperidin-4-yl]-2-phenoxyacetamide typically involves multiple steps, starting with the preparation of the indole moiety. One common method is the Fischer indole synthesis, which involves the reaction of phenylhydrazine with a ketone under acidic conditions . The piperidine ring can be introduced through a nucleophilic substitution reaction, where a suitable piperidine derivative reacts with the indole intermediate . The final step involves the coupling of the indole-piperidine intermediate with phenoxyacetyl chloride to form the desired compound .

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to improve yield and reduce costs. This can include the use of more efficient catalysts, solvents, and reaction conditions .

Properties

Molecular Formula

C22H23N3O3

Molecular Weight

377.4 g/mol

IUPAC Name

N-[1-(1H-indole-3-carbonyl)piperidin-4-yl]-2-phenoxyacetamide

InChI

InChI=1S/C22H23N3O3/c26-21(15-28-17-6-2-1-3-7-17)24-16-10-12-25(13-11-16)22(27)19-14-23-20-9-5-4-8-18(19)20/h1-9,14,16,23H,10-13,15H2,(H,24,26)

InChI Key

PBSXVAFIJGJHIK-UHFFFAOYSA-N

Canonical SMILES

C1CN(CCC1NC(=O)COC2=CC=CC=C2)C(=O)C3=CNC4=CC=CC=C43

Origin of Product

United States

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